molecular formula C20H19NO3 B11585083 N-(2-benzoyl-1-benzofuran-3-yl)pentanamide

N-(2-benzoyl-1-benzofuran-3-yl)pentanamide

Cat. No.: B11585083
M. Wt: 321.4 g/mol
InChI Key: MJWKMJJSQAMGFH-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)pentanamide is a synthetic organic compound featuring a benzofuran core substituted with a benzoyl group at the 2-position and a pentanamide moiety at the 3-position. Benzofuran derivatives are known for diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. The pentanamide chain in this compound may enhance solubility and pharmacokinetic profiles compared to simpler benzofuran derivatives.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)pentanamide

InChI

InChI=1S/C20H19NO3/c1-2-3-13-17(22)21-18-15-11-7-8-12-16(15)24-20(18)19(23)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,21,22)

InChI Key

MJWKMJJSQAMGFH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)pentanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)pentanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)pentanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogs in Anthelmintic Therapy

N-(4-Methoxyphenyl)Pentanamide (N4MP)

  • Structure : Simplifies the benzofuran core of albendazole, retaining the pentanamide group linked to a 4-methoxyphenyl ring.
  • Activity : Exhibits time- and concentration-dependent anthelmintic activity against Toxocara canis larvae, comparable to albendazole .
  • Cytotoxicity : Lower cytotoxicity in human and animal cell lines than albendazole, suggesting improved safety .

Key Difference : Unlike N-(2-benzoyl-1-benzofuran-3-yl)pentanamide, N4MP lacks the benzofuran scaffold, which may reduce metabolic stability but improve synthetic accessibility.

Sulfonamide-Pentanamide Hybrids

N4-Valeroylsulfadiazine (Compound 22)

  • Structure : Combines a sulfadiazine moiety with a pentanamide chain attached to a phenyl group.
  • Activity : Antitubercular agent; structural rigidity from the sulfonamide-pyrimidine system enhances target binding .
  • Physicochemical Properties : Melting point 218–219°C, FTIR confirms CONH (1685 cm⁻¹) and SO₂NH (1164 cm⁻¹) groups .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

  • Structure : Incorporates a dioxoisoindolinyl group and a sulfamoylphenyl-pentanamide backbone.
  • Synthesis : Yield of 83%, with moderate solubility (logP 3.03) .

Key Difference : These sulfonamide hybrids prioritize bacterial target engagement, whereas the benzofuran-pentanamide compound’s aromatic system may favor antiparasitic or antifungal applications.

Pesticide-Related Amides

Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)

  • Structure : Benzamide with a methoxy-isopropylphenyl group.
  • Activity : Fungicide targeting β-tubulin in plant pathogens .

Fenfuram (2-methyl-N-phenyl-3-furancarboxamide)

  • Structure : Furancarboxamide with a phenyl substituent.
  • Activity : Systemic fungicide inhibiting succinate dehydrogenase .

Key Difference : While these compounds share amide functionalities, the absence of a pentanamide chain or benzofuran core limits direct structural overlap. However, their success as agrochemicals underscores the importance of aromatic amides in designing bioactive molecules.

Data Table: Comparative Analysis

Compound Name Core Structure Biological Activity Cytotoxicity Drug-Likeness (Lipinski Compliance) Key Features
This compound Benzofuran + pentanamide Not reported Unknown Likely compliant (predicted) Benzofuran enhances metabolic stability
N4MP (N-(4-Methoxyphenyl)Pentanamide) Phenyl + pentanamide Anthelmintic Low Yes BBB permeability, CYP1A2 inhibition
N4-Valeroylsulfadiazine Sulfadiazine + pentanamide Antitubercular Moderate Yes High melting point, rigid structure
Mepronil Benzamide Fungicidal High (plants) No (logP >5) β-tubulin inhibition

Research Findings and Implications

  • Structural Simplification vs. Complexity : N4MP demonstrates that simplifying albendazole’s structure retains efficacy while reducing toxicity. However, the benzofuran in this compound may offer unique π-π stacking interactions for target binding .
  • Therapeutic Scope : Sulfonamide-pentanamide hybrids prioritize antitubercular activity, whereas benzofuran derivatives may excel in antiparasitic applications due to aromaticity-driven target affinity.
  • Synthetic Accessibility : N4MP’s high yield (95%) and low synthetic complexity contrast with the multi-step synthesis of sulfonamide hybrids (e.g., compound 22, 95% yield ), suggesting trade-offs between structural complexity and manufacturability.

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